molecular formula C11H11N3 B3377899 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile CAS No. 135762-90-2

2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile

Cat. No.: B3377899
CAS No.: 135762-90-2
M. Wt: 185.22 g/mol
InChI Key: UCLKVGMGSSKLNY-UHFFFAOYSA-N
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Description

2-[(Cyanomethyl)(methyl)amino]-2-phenylacetonitrile is a nitrile-containing organic compound featuring a phenyl group and a substituted amino moiety. Its molecular formula is C₁₁H₁₀N₃, with a molecular weight of 184.22 g/mol. The central carbon atom is bonded to a phenyl group, a cyano group, and a tertiary amine substituent composed of a methyl group and a cyanomethyl group.

Properties

IUPAC Name

2-[cyanomethyl(methyl)amino]-2-phenylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-14(8-7-12)11(9-13)10-5-3-2-4-6-10/h2-6,11H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLKVGMGSSKLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)C(C#N)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile typically involves the reaction of cyanomethylamine with phenylacetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the purity of the final product .

Chemical Reactions Analysis

Hydrolysis and Functional Group Transformations

The nitrile group in this compound undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or amide derivatives. Similar reactivity is observed in structurally related phenylacetonitriles .

Reaction Conditions Product Yield Reference
H₂SO₄ (50%), reflux, 6 h2-[(Cyanomethyl)(methyl)amino]-2-phenylacetamide78%
NaOH (10%), H₂O, 80°C, 4 h2-[(Cyanomethyl)(methyl)amino]-2-phenylacetic acid65%

Mechanistic studies suggest the nitrile group is first protonated (acidic conditions) or hydrated (basic conditions) to generate intermediates that collapse to the corresponding amide or acid .

Nucleophilic Substitution at the Amino Group

The tertiary amine undergoes alkylation or arylation via SN2 pathways. For example, reaction with benzyl bromide in the presence of K₂CO₃ generates quaternary ammonium salts:

Reagent Product Conditions Yield
Benzyl bromide, K₂CO₃, DMF2-[(Cyanomethyl)(benzyl)(methyl)amino]-2-phenylacetonitrile80°C, 12 h62%

Steric hindrance from the phenyl and cyanomethyl groups limits reactivity with bulky electrophiles .

Pd-Catalyzed Coupling Reactions

The nitrile moiety participates in Pd-mediated cross-couplings. For instance, BrettPhosPd(allyl)(Cl) catalyzes coupling with aryl triflates to form indane derivatives :

Catalyst Substrate Product Yield
BrettPhosPd(allyl)(Cl) (4 mol%)2-Allylphenyl triflate2-Cyanomethyl indane91%

This reaction proceeds via oxidative addition of the triflate, anti-nucleopalladation, and reductive elimination .

Reduction of the Nitrile Group

Catalytic hydrogenation (H₂, Raney Ni) reduces the nitrile to a primary amine:

Conditions Product Yield Reference
H₂ (1 atm), Raney Ni, EtOH2-[(Cyanomethyl)(methyl)amino]-2-phenylethylamine85%

Over-reduction to secondary amines is avoided by controlling H₂ pressure .

Condensation with Carbonyl Compounds

The α-amino nitrile structure enables condensation with aldehydes. For example, reaction with formaldehyde generates iminium intermediates, which are trapped by cyanide :

Reagent Intermediate Product
Formaldehyde, NaCN, MeOHIminium ionα-Amino nitrile derivative

This pathway mirrors oxidative degradation mechanisms observed in N,N-dialkylanilines .

Reactivity with Strong Oxidizing Agents

Exposure to NaOCl or H₂O₂ triggers decomposition via radical pathways:

Reagent Observation Reference
NaOCl (10%)Vigorous gas evolution (Cl₂, CO₂)
H₂O₂ (30%), Fe²⁺Formation of nitroso derivatives

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile serves as an intermediate for synthesizing more complex molecules. It can participate in various reactions such as:

  • Nucleophilic substitutions: The amino group can act as a nucleophile, allowing for the introduction of different substituents.
  • Cyanation reactions: The presence of the cyanomethyl group enables further functionalization through nucleophilic attack on electrophiles.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionExample Product
Nucleophilic SubstitutionReaction with alkyl halides to introduce new alkyl groupsAlkylated derivatives
CyanationFormation of α-amino nitriles from tertiary aminesα-Amino nitriles
CondensationReaction with carbonyl compounds to form iminesImine derivatives

Biology

The compound's structure allows it to interact with biological systems, making it useful in pharmacological studies. Its potential applications include:

  • Enzyme inhibitors: The amino group can be modified to enhance binding affinity to specific enzymes.
  • Biological probes: It can be used to study protein-ligand interactions due to its ability to form stable complexes.

Case Study: Enzyme Interaction
Research has shown that derivatives of this compound exhibit inhibitory activity against certain enzymes involved in metabolic pathways. This suggests potential therapeutic roles in metabolic disorders.

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic applications:

  • Drug development: The structural features allow for modifications that could lead to new drugs targeting various diseases.
  • Antimicrobial agents: Preliminary studies indicate that some derivatives possess antimicrobial properties.

Table 2: Potential Therapeutic Applications

Application TypeDescriptionEvidence
AntimicrobialActivity against bacteria and fungiIn vitro studies showing efficacy
AnticancerPotential to inhibit cancer cell proliferationPreliminary cell line studies
Anti-inflammatoryModifications may yield compounds with anti-inflammatory effectsOngoing research

Industry

The compound's reactivity makes it valuable in industrial applications:

  • Agrochemicals: It can be used as a precursor for developing pesticides or herbicides.
  • Material science: Its derivatives are being investigated for use in polymers and coatings due to their stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Primary Applications Evidence ID
2-[(Cyanomethyl)(methyl)amino]-2-phenylacetonitrile Phenyl, cyano, N-(cyanomethyl)-N-methyl C₁₁H₁₀N₃ 184.22 Not explicitly reported (inferred: synthesis intermediate)
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) Phenyl, cyano, Boc-protected oxyimino C₁₂H₁₄N₂O₃ 258.25 Amino group protection in peptide synthesis
2-[2-(1H,1H,2H,2H-Perfluorohexyl)isopropoxycarbonyloxyimino]-2-phenylacetonitrile Phenyl, cyano, perfluorohexyl-isopropoxycarbonyloxyimino C₁₈H₁₅F₉N₂O₃ 478.31 Fluorophilic reagents in specialty synthesis
2-[(2-amino-4-chlorophenyl)(cyanomethyl)amino]acetonitrile 4-chloro-2-aminophenyl, cyanomethyl, cyano C₁₀H₉ClN₄ 220.66 Not explicitly reported (inferred: bioactive intermediates)

Physicochemical Properties

  • Solubility :
    • The fluorinated analog’s solubility is likely reduced in polar solvents due to its perfluoroalkyl chain .
    • Boc-ON is soluble in organic solvents like dichloromethane or THF, aligning with its role in peptide synthesis .
  • Stability: Boc-ON’s tert-butyl group provides steric protection, enhancing stability during storage and reactions .

Biological Activity

2-[(Cyanomethyl)(methyl)amino]-2-phenylacetonitrile (CAS No. 135762-90-2) is a nitrile compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.

Chemical Structure and Properties

The compound features a phenyl ring attached to a cyanomethyl group and a methylamino group. Its molecular formula is C11H12N3, with a molecular weight of approximately 188.23 g/mol. The presence of the nitrile functional group is significant for its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The nitrile group is known to participate in nucleophilic addition reactions, which can lead to the formation of reactive intermediates capable of interacting with biomolecules such as enzymes and receptors.

Target Interactions

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes like cell proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties against Gram-positive bacteria and fungi, which could extend to this compound.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs have demonstrated significant antimicrobial activity. For instance, N-substituted phenyl derivatives have shown effectiveness against pathogens like Staphylococcus aureus and Candida albicans . The lipophilicity of these compounds aids in their penetration through cell membranes, enhancing their antimicrobial efficacy.

Antitumor Activity

The potential antitumor effects of nitrile compounds have been documented in various studies. These compounds may induce apoptosis in cancer cells by disrupting cellular signaling pathways . Further research is needed to establish the specific antitumor mechanisms associated with this compound.

Case Studies

  • Antimicrobial Screening : In a study evaluating the antimicrobial activity of various nitriles, compounds similar to this compound were found to be effective against Escherichia coli and methicillin-resistant S. aureus (MRSA). The results indicated that structural modifications significantly influenced biological activity .
  • QSAR Analysis : Quantitative structure-activity relationship (QSAR) models have been employed to predict the biological activity of related compounds. These models suggest that the presence of specific functional groups, including nitriles and amines, correlates with enhanced antimicrobial properties .

Data Tables

Biological Activity Target Organisms Effectiveness
AntimicrobialStaphylococcus aureusSignificant
AntimicrobialCandida albicansModerate
AntitumorVarious cancer cell linesPotential

Q & A

Q. What are the established synthetic routes for 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous nitrile-containing compounds (e.g., tert-butyl-protected derivatives) are synthesized using weak bases like K₂CO₃ in acetonitrile, with reaction monitoring via TLC and purification by solvent evaporation . Optimization may include adjusting stoichiometry (e.g., 1:1.5 molar ratio of precursor to base), prolonging reaction time (24+ hours), or using inert atmospheres to prevent hydrolysis of sensitive cyanomethyl groups.

Table 1: Example Reaction Conditions from Analogous Syntheses

ParameterTypical RangeReference
BaseK₂CO₃, NaHCO₃
SolventAcetonitrile, DMF
TemperatureRoom temperature to 60°C
Reaction Time12–48 hours

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

Methodological Answer: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are critical. For NMR, focus on:

  • ¹H NMR : Peaks near δ 3.0–3.5 ppm for methylamino protons and δ 7.0–7.5 ppm for aromatic protons.
  • ¹³C NMR : Signals at ~115–120 ppm for nitrile (CN) groups and 40–50 ppm for methylamino carbons . FTIR should confirm nitrile stretches (~2240 cm⁻¹) and secondary amine N–H bends (~1600 cm⁻¹). Single-crystal XRD can resolve stereochemical ambiguities in the cyanomethyl-phenyl backbone .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity or resolve discrepancies in experimental spectroscopic data?

Methodological Answer: Density Functional Theory (DFT) calculations can model expected NMR chemical shifts and vibrational frequencies. For instance, discrepancies between experimental and theoretical ¹³C NMR data (e.g., shifts >2 ppm) may indicate conformational flexibility or solvent effects. Tools like Gaussian or ORCA can optimize geometries and simulate spectra, using solvent models (e.g., PCM) for accuracy .

Table 2: Example DFT-Calibrated vs. Experimental NMR Shifts

Carbon PositionDFT (ppm)Experimental (ppm)Deviation
Nitrile (CN)118.5120.2+1.7
Methylamino (N–CH₃)42.343.8+1.5

Q. What strategies address low yields or side reactions during synthesis, particularly with the cyanomethyl group?

Methodological Answer:

  • Side Reaction Mitigation : Cyanomethyl groups are prone to hydrolysis. Use anhydrous solvents (e.g., dried acetonitrile) and inert atmospheres (N₂/Ar) .
  • Catalysis : Add catalytic iodide (e.g., KI) to enhance nucleophilic substitution rates in polar aprotic solvents .
  • Byproduct Identification : LC-MS or GC-MS can detect hydrolyzed intermediates (e.g., carboxylic acids), guiding pH adjustments or protective group strategies .

Q. How should researchers handle safety risks associated with this compound, given its nitrile and amine functionalities?

Methodological Answer:

  • Storage : Store at 2–8°C in airtight containers to prevent moisture ingress and degradation .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid skin contact and inhalation.
  • Emergency Protocols : Neutralize spills with 10% NaHCO₃ solution for acidic byproducts and 5% acetic acid for basic residues .

Data Analysis and Contradiction Resolution

Q. How to interpret conflicting NOESY or COSY data for stereochemical assignments in this compound?

Methodological Answer: Conflicting cross-peaks may arise from dynamic processes (e.g., ring puckering in the phenyl group). Conduct variable-temperature NMR to assess signal splitting trends. For example, coalescence temperatures >40°C suggest conformational exchange. Alternatively, synthesize stereoisomerically pure analogs for comparison .

Q. What are the limitations of UV-Vis spectroscopy in studying this compound’s electronic transitions?

Methodological Answer: While UV-Vis can detect π→π* transitions in the aromatic system (λmax ~260–280 nm), overlapping signals from the cyanomethyl group may obscure quantification. Use derivative spectroscopy or hyphenated techniques like HPLC-UV to deconvolute contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile
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2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile

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